8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, imidazole shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .
Scientific Research Applications
Receptor Affinity and Molecular Studies
Research has focused on the synthesis and evaluation of novel compounds, including those similar to the requested compound, for their affinity towards serotoninergic and dopaminergic receptors. These compounds have shown potential as antidepressants and anxiolytics due to their receptor activities. Docking studies suggest that substituents at specific positions of the imidazo[2,1-f]purine-2,4-dione system could be essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Compounds with these structures have been evaluated for their potential pharmacological effects, including anxiolytic and antidepressant activities in vivo, underscoring their significance in neuropsychiatric disorder research (Zagórska et al., 2015).
Adenosine Receptor Antagonism
Studies have extended into the synthesis and biological evaluation of imidazo[2,1-f]purine derivatives as potent and selective adenosine receptor antagonists. These investigations are crucial for understanding the role of adenosine receptors in various physiological processes and the potential therapeutic applications of adenosine receptor antagonists in conditions such as inflammation, cardiovascular diseases, and neurological disorders (Baraldi et al., 2008).
Mechanism of Action
Target of Action
Imidazole derivatives have been found to interact with a wide range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its target. Many of these compounds work by interacting with enzymes or receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its target. These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific properties of the compound, including its solubility, stability, and molecular size .
Result of Action
The result of the action of imidazole derivatives can include a wide range of effects at the molecular and cellular level, depending on the specific compound and its target. These could include changes in enzyme activity, receptor binding, gene expression, cell proliferation, and more .
Action Environment
The action of imidazole derivatives can be influenced by a variety of environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, the temperature, and more .
Future Directions
Properties
IUPAC Name |
6-benzyl-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-14(2)10-11-24-19(27)17-18(23(4)21(24)28)22-20-25(15(3)12-26(17)20)13-16-8-6-5-7-9-16/h5-9,12,14H,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJXZTQRRQZAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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